molecular formula C15H12BrCl2N3O2 B13027993 4-[5-(4-Bromo-2-chloro-phenoxymethyl)-[1,2,4]oxadiazol-3-YL]-3-methyl-pyridine hcl

4-[5-(4-Bromo-2-chloro-phenoxymethyl)-[1,2,4]oxadiazol-3-YL]-3-methyl-pyridine hcl

Cat. No.: B13027993
M. Wt: 417.1 g/mol
InChI Key: UYNUNYYHUNLNAD-UHFFFAOYSA-N
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Description

4-[5-(4-Bromo-2-chloro-phenoxymethyl)-[1,2,4]oxadiazol-3-YL]-3-methyl-pyridine hydrochloride is a heterocyclic compound that contains nitrogen and oxygen atoms within its structure. This compound is part of the 1,2,4-oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-Bromo-2-chloro-phenoxymethyl)-[1,2,4]oxadiazol-3-YL]-3-methyl-pyridine hydrochloride typically involves the reaction of benzaldehyde with malonic acid in the presence of piperidine to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the desired oxadiazole derivative .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[5-(4-Bromo-2-chloro-phenoxymethyl)-[1,2,4]oxadiazol-3-YL]-3-methyl-pyridine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions can vary but often involve controlled temperatures and the use of solvents like ethanol or toluene .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while substitution could introduce new functional groups into the molecule .

Scientific Research Applications

4-[5-(4-Bromo-2-chloro-phenoxymethyl)-[1,2,4]oxadiazol-3-YL]-3-methyl-pyridine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[5-(4-Bromo-2-chloro-phenoxymethyl)-[1,2,4]oxadiazol-3-YL]-3-methyl-pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(4-Bromo-2-chloro-phenoxymethyl)-[1,2,4]oxadiazol-3-YL]-3-methyl-pyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of bromine, chlorine, and oxadiazole moieties makes it a versatile compound for various applications .

Properties

Molecular Formula

C15H12BrCl2N3O2

Molecular Weight

417.1 g/mol

IUPAC Name

5-[(4-bromo-2-chlorophenoxy)methyl]-3-(3-methylpyridin-4-yl)-1,2,4-oxadiazole;hydrochloride

InChI

InChI=1S/C15H11BrClN3O2.ClH/c1-9-7-18-5-4-11(9)15-19-14(22-20-15)8-21-13-3-2-10(16)6-12(13)17;/h2-7H,8H2,1H3;1H

InChI Key

UYNUNYYHUNLNAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)C2=NOC(=N2)COC3=C(C=C(C=C3)Br)Cl.Cl

Origin of Product

United States

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